
DM21 Shines on the GMTKN55 Benchmark,
Outperforming Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DM21

Cat. No.: B13910615 Get Quote

A new machine-learned density functional, DM21, has demonstrated remarkable accuracy on

the comprehensive GMTKN55 benchmark for general main group thermochemistry, kinetics,

and noncovalent interactions. Analysis of the benchmark data reveals that DM21 achieves a

significantly lower mean absolute error (MAE) compared to several widely used density

functional approximations (DFAs), positioning it as a powerful tool for researchers in

computational chemistry and drug development.

DM21, a neural network-based exchange-correlation functional, yielded a mean absolute error

of 1.5 kcal/mol across the extensive GMTKN55 benchmark.[1][2] This performance represents

a substantial improvement over the 3.6 kcal/mol MAE of the SCAN functional, a modern meta-

GGA functional.[1][2]

The GMTKN55 benchmark is a large and diverse dataset comprising 1505 relative energies

derived from 2462 single-point calculations, designed to rigorously test the performance of

theoretical methods across a wide range of chemical problems.[3][4][5] It is organized into 55

subsets, which can be grouped into five main categories for more detailed analysis.[6]

Comparative Performance Analysis
To contextualize the performance of DM21, a comparison with other well-established DFAs was

conducted. The Weighted Total Mean Absolute Deviation (WTMAD-2) is a key metric for overall

performance on the GMTKN55 benchmark. While a direct WTMAD-2 value for DM21 was not

explicitly found in the searched literature, its reported low MAE suggests it is highly competitive
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with the best-performing methods. For comparison, several other functionals and their

WTMAD-2 values are presented below.

Method Functional Type WTMAD-2 (kcal/mol)

DM21 Machine-Learned N/A (MAE = 1.5)

revPBE-D3(BJ) GGA 5.43

SCAN-D3(BJ) meta-GGA ~3.0 - 4.0

PW6B95-D3(BJ) Hybrid meta-GGA ~3.0 - 4.0

DSD-PBEP86-D3(BJ) Double Hybrid 3.14

revDSD-PBEP86-D4 Double Hybrid 2.33

Note: WTMAD-2 values are collated from multiple sources and may vary slightly depending on

the specific computational setup. The MAE for DM21 is provided as a primary performance

indicator from the available literature.

The data indicates that double-hybrid functionals, such as DSD-PBEP86-D3(BJ) and its revised

version, generally provide the highest accuracy among conventional DFAs.[7][8][9] However,

the impressive MAE of DM21 suggests it surpasses the accuracy of many of these established

methods.

Experimental Protocols
The evaluation of computational methods on the GMTKN55 benchmark follows a standardized

and rigorous protocol to ensure fair and reproducible comparisons.

Reference Data: The benchmark energies are based on high-level, explicitly correlated

coupled-cluster calculations, primarily CCSD(T) extrapolated to the complete basis set limit.[5]

Computational Details: For the evaluation of the density functionals, all calculations are

typically performed using a large and flexible basis set, such as the (aug-)def2-QZVP basis set,

to minimize basis set superposition error and ensure convergence.[10] London dispersion

corrections, such as the D3(BJ) or D4 schemes, are generally included for methods that do not

intrinsically account for these interactions.[9][11]
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Evaluation Metrics: The primary metric for overall performance is the Weighted Total Mean

Absolute Deviation (WTMAD-2).[10] This metric provides a balanced assessment across the

diverse chemical problems represented in the 55 subsets of the GMTKN55 database. Mean

Absolute Errors (MAE) and Root Mean Square Deviations (RMSD) are also commonly reported

for individual subsets.

Visualizing the Benchmark Workflow
The process of evaluating a density functional against the GMTKN55 benchmark can be

visualized as a systematic workflow.
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GMTKN55 Benchmark Evaluation Workflow
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Caption: Workflow for evaluating a density functional on the GMTKN55 benchmark.
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The "Jacob's Ladder" of Density Functional
Approximations
The development of density functionals is often conceptualized as a "Jacob's Ladder," where

each rung represents an increase in complexity and, generally, accuracy. DM21, with its

machine-learning foundation, represents a significant departure from the traditional rungs of

this ladder.

Jacob's Ladder of Density Functional Approximations

Rung 5: Double Hybrids
(e.g., DSD-PBEP86)

DM21

 New Frontier

Rung 4: Hybrids
(e.g., PW6B95)
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(e.g., revPBE)Rung 1: LDA
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Caption: Jacob's Ladder illustrating the hierarchy of DFT functionals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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